molecular formula C23H23N7O2 B607881 GSK990 CAS No. 1816331-64-2

GSK990

货号: B607881
CAS 编号: 1816331-64-2
分子量: 429.484
InChI 键: PYCSPHYSYJHUKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK990 is a structurally similar compound which is inactive as an IDH1 inhibitor. This compound may be used as a native control to GSK864. SK864 has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of GSK864, confirm selective binding of IDH1 by this chemical series. GSK864 has a pharmacokinetic profile suitable for in vivo studies. (http://www.thesgc.org/chemical-probes/GSK864).

科学研究应用

Phase 2b Study in NASH Patients

One of the most significant applications of GSK990 is its evaluation in a Phase 2b clinical trial targeting adults with NASH. This double-blind, placebo-controlled study aims to assess the drug's efficacy and safety over a treatment period of 52 weeks, involving approximately 246 participants aged 18 to 75 years. Key aspects of the trial include:

  • Dosage Regimens : Participants are assigned to receive either 100 mg or 200 mg doses of this compound or a placebo.
  • Assessment Metrics : The study will evaluate liver function through blood tests, liver biopsies, imaging studies (ultrasound and MRI), and quality of life questionnaires.
  • Objective : The primary goal is to determine if this compound can significantly improve liver histology and metabolic parameters in patients with pre-cirrhotic NASH .

Potential Broader Applications

Case Studies and Research Findings

Several studies have highlighted the potential benefits of targeting HSD17B13:

  • Efficacy in Reducing Liver Fat : In preclinical models, compounds inhibiting HSD17B13 have shown promise in reducing liver fat content and improving overall liver health markers.
  • Safety Profile : Early clinical data indicate that this compound is generally well-tolerated among participants, with adverse effects being manageable compared to existing therapies for NASH .
  • Future Directions : Given the promising results from ongoing trials, researchers are optimistic about this compound's potential not just for treating NASH but also for addressing other metabolic disorders linked to liver dysfunction.

属性

CAS 编号

1816331-64-2

分子式

C23H23N7O2

分子量

429.484

IUPAC 名称

1-((1H-Imidazol-4-yl)methyl)-5-(1H-pyrrole-2-carbonyl)-N-(m-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H23N7O2/c1-15-4-2-5-16(10-15)27-22(31)21-18-13-29(23(32)19-6-3-8-25-19)9-7-20(18)30(28-21)12-17-11-24-14-26-17/h2-6,8,10-11,14,25H,7,9,12-13H2,1H3,(H,24,26)(H,27,31)

InChI 键

PYCSPHYSYJHUKG-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CC2=CNC=N2)C3=C1CN(C(C4=CC=CN4)=O)CC3)NC5=CC=CC(C)=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK990;  GSK-990;  GSK 990.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK990
Reactant of Route 2
Reactant of Route 2
GSK990
Reactant of Route 3
GSK990
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
GSK990
Reactant of Route 5
GSK990
Reactant of Route 6
Reactant of Route 6
GSK990

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。